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Executive Summary

Darigabat (also known as CVL-865 and PF-06372865) is an investigational, next-generation
small molecule designed as a positive allosteric modulator (PAM) of the y-aminobutyric acid
type A (GABA-A) receptor.[1][2][3] Developed to retain the therapeutic benefits of traditional
benzodiazepines while minimizing their limiting side effects, Darigabat exhibits a novel
mechanism of action characterized by its functional selectivity for GABA-A receptors containing
02, a3, and a5 subunits, while sparing the al subunit.[4][5] The al subunit is primarily
associated with sedation, amnesia, and ataxia, whereas the a2 and a3 subunits are linked to
anxiolytic and anticonvulsant effects. This selective modulation represents a targeted approach
to enhance GABAergic inhibition in the central nervous system. Preclinical and clinical data
suggest that Darigabat has the potential to treat conditions such as epilepsy and anxiety
disorders with an improved tolerability profile compared to non-selective GABAergic agents.

Mechanism of Action: Selective GABA-A Receptor
Modulation

The primary inhibitory neurotransmitter in the central nervous system is GABA, which exerts its
effects by binding to GABA-A receptors, ligand-gated chloride ion channels. The influx of

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b609975?utm_src=pdf-interest
https://www.benchchem.com/product/b609975?utm_src=pdf-body
https://www.benchchem.com/product/b609975?utm_src=pdf-body
https://en.wikipedia.org/wiki/Darigabat
https://pmc.ncbi.nlm.nih.gov/articles/PMC9532903/
https://trial.medpath.com/drug/report/22d26dbdd6384803
https://www.benchchem.com/product/b609975?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10915249/
https://m.youtube.com/watch?v=3rHBqp6_uCI
https://www.benchchem.com/product/b609975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

chloride ions through these channels leads to hyperpolarization of the neuronal membrane,
reducing neuronal excitability.

Darigabat functions as a PAM at the benzodiazepine binding site of the GABA-A receptor.
Unlike traditional benzodiazepines that bind non-selectively to al, a2, a3, and a5 subunit-
containing receptors, Darigabat was rationally designed to have minimal functional activity at
al-containing receptors. It demonstrates a low level of allosteric modulation at al subunits but
acts as a potent PAM at receptors containing a2, a3, and a5 subunits. This selectivity is critical,
as it is hypothesized to dissociate the desired anxiolytic and anticonvulsant properties from the
undesirable sedative and cognitive-impairing effects.
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Caption: Darigabat's selective modulation of the GABA-A receptor.

Quantitative Data Summary
Preclinical Efficacy
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Darigabat has demonstrated dose-dependent anticonvulsant activity in multiple animal models

of epilepsy.
. Administrat L
Model Species . Dose Range Key Finding Reference
ion
Dose-
dependent
reduction in
hippocampal
aroxysmal
Mesial P Y
discharges
Temporal
(HPDs). 3
Lobe Mouse Oral (PO)
) and 10 mg/kg
Epilepsy
doses
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efficacy to
diazepam (2
mg/kg, IP).
Subcutaneou Dose-
S dependent
Mouse Oral (PO) )
Pentylenetetr anticonvulsan
azole (PTZ) t activity.
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Clinical Pharmacokinetics

Phase | studies in healthy subjects have characterized the pharmacokinetic profile of

Darigabat.

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b609975?utm_src=pdf-body
https://www.benchchem.com/product/b609975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value

Condition Reference

Time to Peak Plasma
1 -4 hours
(Tmax)

Single doses (0.04 -
100 mg)

Elimination Half-life
~11 hours

Following multiple

(tv2) doses
Oral Clearance (CL/F) 17.4-26.9L/h Single doses
Volume of Distribution )

194 - 260 L Single doses
(Vd/F)
Metabolism Primarily via CYP3A4 N/A

Clinical Efficacy and Receptor Occupancy

Clinical trials have evaluated Darigabat in epilepsy and anxiety, correlating dose with receptor

occupancy and clinical outcomes.
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Indication
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Phase
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Target
Receptor Reference

Occupancy
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mal EEG
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placebo;
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mg.

< 60% and
~80%

Acute Anxiety
(Co2
Challenge)

Phase |

7.5mg & 25
mg (BID)

Statistically
significant,
placebo-
adjusted
improvement
on Panic
Symptoms
List (PSL-IV)
total score
(-3.9and -4.5
points,

respectively).

> 80% (for
higher dose)

Drug-
Resistant
Focal

Seizures

Phase I
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trial)
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reduction in
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results

anticipated).

Panic
) Phase Il 25 mg (BID)
Disorder

Primary
endpoint:
change from
baseline in
Panic
Disorder
Severity
Scale (PDSS)
total score.
(Trial

ongoing).

N/A

Experimental Protocols

In Vitro Assay: GABA-A Receptor Modulation

Assessing the functional activity of compounds like Darigabat on specific GABA-A receptor

subtypes is crucial. While specific protocols for Darigabat are proprietary, standard

methodologies include automated patch-clamp electrophysiology and fluorescence-based

membrane potential assays.

Objective: To determine the relative efficacy and potency of a test compound as a positive

allosteric modulator at specific recombinant GABA-A receptor subtypes (e.g., a133y2 vs.

02B33y2).

Methodology: Automated Patch-Clamp

e Cell Lines: Use stable cell lines (e.g., CHO or HEK293) expressing the desired human

GABA-A receptor subunit combinations.

o Cell Preparation: Culture cells to optimal confluency and harvest for the automated patch-

clamp system.

e Recording: Use a planar patch-clamp system to achieve whole-cell gigaseal recordings.
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e Compound Application:

o Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline
current.

o In the continuous presence of the GABA agonist, apply the test compound (e.g.,
Darigabat) at various concentrations.

o A known modulator (e.g., diazepam) can be used as a positive control.

o Data Analysis: Measure the potentiation of the GABA-elicited current by the test compound.
Calculate EC50 values for potency and the maximum potentiation (% of control GABA
response) for efficacy. Compare results across different receptor subtypes to determine
selectivity.

Preclinical Model: Mesial Temporal Lobe Epilepsy
(MTLE)

This protocol, adapted from studies on Darigabat, assesses antiseizure activity in a model of
drug-resistant focal epilepsy.

Objective: To evaluate the acute antiseizure effect of Darigabat on spontaneous hippocampal
paroxysmal discharges (HPDs).

Methodology:

e Model Induction: In adult mice, perform a single unilateral intrahippocampal injection of a low
dose of kainic acid (e.g., 1 nmole) under general anesthesia. This induces a state of chronic
epilepsy that mimics human MTLE.

o Electrode Implantation: Following the kainic acid injection, implant a bipolar recording
electrode into the hippocampus to monitor epileptiform activity.

o Epileptogenesis: Allow a period of ~4 weeks for spontaneous and recurrent HPDs (focal
seizures) to develop.

o EEG Recording and Drug Administration:
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o Record baseline intracerebral electroencephalography (EEG) to establish the frequency
and duration of HPDs for each animal.

o Administer treatments in a crossover design with a washout period (3-4 days) between
administrations.

o Treatments include: Vehicle (PO), Darigabat (e.g., 0.3—10 mg/kg, PO), and a positive
control like Diazepam (e.g., 2 mg/kg, IP).

o Data Analysis: Quantify the number and cumulative duration of HPDs post-administration
and compare them to baseline and vehicle control values to determine drug efficacy.
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Model Generation & Setup
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Caption: Experimental workflow for the MTLE mouse model study.

Clinical Trial: Acute Anxiety (CO2 Challenge Model)
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This protocol is based on the Phase 1 proof-of-principle study of Darigabat in healthy
volunteers.

Objective: To evaluate the anxiolytic effects of multiple doses of Darigabat using an
experimental medicine model of CO2 inhalation.

Methodology:

» Participant Selection: Enroll healthy adult volunteers who are sensitive to the anxiogenic
effects of CO2 inhalation.

o Study Design: A randomized, double-blind, placebo- and active-controlled, crossover trial.
The study can be designed with multiple cohorts, each testing a dose of Darigabat against
placebo and an active comparator (e.g., alprazolam).

o Treatment Periods: Each treatment period consists of several days of dosing (e.g., 8 days)
with the assigned treatment (e.g., Darigabat 7.5 mg BID, Darigabat 25 mg BID, Alprazolam
1 mg BID, or Placebo).

e CO2 Challenge: On the final day of each treatment period (e.g., Day 8), after the morning
dose, participants undergo a CO2 challenge (e.g., a double breath of 35% CO2) to induce
acute anxiety/panic symptoms.

» Efficacy Assessments:

o Primary Endpoint: Measure the change in the Panic Symptoms List (PSL-IV) total score
during the challenge.

o Secondary Endpoints: Include measures like the Visual Analog Scale (VAS) for fear.

o Crossover and Washout: After a sufficient washout period, participants cross over to a
different treatment arm as per the randomization sequence.

o Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

Drug Development and Therapeutic Rationale
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The development of Darigabat is a prime example of a rational, mechanism-based approach to
drug design, moving from a preclinical hypothesis to clinical validation.
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Caption: Darigabat's logical development pathway.
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Conclusion and Future Directions

Darigabat represents a significant advancement in the modulation of the GABAergic system.
By selectively targeting GABA-A receptor subtypes (a2, a3, a5) and sparing the al subunit, it
holds the potential to offer the anxiolytic and anticonvulsant benefits of benzodiazepines with a
more favorable side-effect profile. Robust preclinical data have been followed by promising
results in early-phase clinical trials for both epilepsy and anxiety.

Ongoing and future clinical trials, such as the Phase 2 studies in focal onset seizures and panic
disorder, will be critical in establishing the efficacy and long-term safety of Darigabat. If
successful, Darigabat could provide a new, well-tolerated treatment option for patients with
these debilitating neurological and psychiatric conditions. Further research may also explore its
utility in other CNS disorders where GABAergic dysfunction is implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609975?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

